Cas no 675602-76-3 ((S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE)
(S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE Chemical and Physical Properties
Names and Identifiers
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- (S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE
- (S)-1-Pyrrolidin-2-hydroxymethyl-2-(N-Cbz-N-methyl)amino-ethane
- (phenylmethyl) N-methyl-N-[(2S)-1-oxidanyl-3-pyrrolidin-1-yl-propan-2-yl]carbamate
- (S)-(1-HYDROXYMETHYL-2-PYRROLIDIN-1-YL-ETHYL)-METHYL-CARBAMIC ACID BENZYL ESTER
- (S)-benzyl 1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate
- A835810
- AB14982
- N-[(2S)-1-hydroxy-3-(1-pyrrolidinyl)propan-2-yl]-N-methy
- AS-41156
- DTXSID80654383
- AKOS027327765
- CS-0172385
- N-[(2S)-1-hydroxy-3-(1-pyrrolidinyl)propan-2-yl]-N-methylcarbamic acid (phenylmethyl) ester
- MFCD03426459
- (S)-Benzyl(1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate
- benzyl N-[(2S)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate
- Benzyl [(2S)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]methylcarbamate
- Benzyl(S)-(1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate
- (S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate
- 675602-76-3
-
- MDL: MFCD03426459
- Inchi: 1S/C16H24N2O3/c1-17(15(12-19)11-18-9-5-6-10-18)16(20)21-13-14-7-3-2-4-8-14/h2-4,7-8,15,19H,5-6,9-13H2,1H3/t15-/m0/s1
- InChI Key: CQVKXKBHQQPCCC-HNNXBMFYSA-N
- SMILES: OC[C@H](CN1CCCC1)N(C(=O)OCC1C=CC=CC=1)C
Computed Properties
- Exact Mass: 292.17882
- Monoisotopic Mass: 292.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- PSA: 53.01
(S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
(S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011876-250mg |
S)-1-Pyrrolidin-2-hydroxymethyl-2-(N-Cbz-N-methyl)amino-ethane |
675602-76-3 | 97% | 250mg |
£179.00 | 2022-03-01 | |
| Fluorochem | 011876-1g |
S)-1-Pyrrolidin-2-hydroxymethyl-2-(N-Cbz-N-methyl)amino-ethane |
675602-76-3 | 97% | 1g |
£449.00 | 2022-03-01 | |
| AstaTech | 79648-0.25/G |
(S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE |
675602-76-3 | 97% | 0.25g |
$159 | 2023-09-16 | |
| AstaTech | 79648-1/G |
(S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE |
675602-76-3 | 97% | 1g |
$399 | 2023-09-16 | |
| Alichem | A109005692-1g |
(S)-Benzyl (1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)(methyl)carbamate |
675602-76-3 | 97% | 1g |
$426.93 | 2023-09-01 | |
| abcr | AB169695-250 mg |
(S)-1-Pyrrolidin-2-hydroxymethyl-2-(N-Cbz-N-Methyl)amino-ethane; 97% |
675602-76-3 | 250mg |
€305.20 | 2023-05-07 | ||
| abcr | AB169695-1 g |
(S)-1-Pyrrolidin-2-hydroxymethyl-2-(N-Cbz-N-Methyl)amino-ethane; 97% |
675602-76-3 | 1g |
€686.10 | 2023-05-07 | ||
| TRC | P841368-10mg |
(S)-1-Pyrrolidin-2-Hydroxymethyll-2-(N-Cbz-N-Methyl)Amino-Ethane |
675602-76-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P841368-50mg |
(S)-1-Pyrrolidin-2-Hydroxymethyll-2-(N-Cbz-N-Methyl)Amino-Ethane |
675602-76-3 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P841368-100mg |
(S)-1-Pyrrolidin-2-Hydroxymethyll-2-(N-Cbz-N-Methyl)Amino-Ethane |
675602-76-3 | 100mg |
$ 210.00 | 2022-06-03 |
(S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE Suppliers
(S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (S)-1-PYRROLIDIN-2-HYDROXYMETHYLL-2-(N-CBZ-N-METHYL)AMINO-ETHANE
Comprehensive Guide to (S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane (CAS No. 675602-76-3)
(S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane (CAS No. 675602-76-3) is a specialized chiral compound widely used in pharmaceutical research and organic synthesis. This compound features a unique pyrrolidine backbone with a hydroxymethyl group and a N-CBZ-N-methyl protected amine, making it a valuable intermediate in the development of bioactive molecules. Its stereochemistry, particularly the (S)-configuration, plays a critical role in its applications, especially in asymmetric synthesis and drug discovery.
The growing interest in chiral building blocks like (S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane is driven by the pharmaceutical industry's demand for enantiomerically pure compounds. Researchers are increasingly focusing on stereoselective synthesis to improve drug efficacy and reduce side effects. This compound is often utilized in the synthesis of peptidomimetics and small molecule inhibitors, which are key areas in modern drug development. Its N-CBZ protection ensures stability during synthetic transformations, making it a reliable choice for multi-step reactions.
In recent years, the rise of AI-driven drug discovery has amplified the need for high-quality chiral intermediates like (S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane. Computational tools and machine learning models often rely on well-characterized compounds to predict biological activity and optimize molecular structures. This compound's well-defined stereochemistry and functional groups make it an excellent candidate for such applications, aligning with trends in precision medicine and targeted therapies.
The synthesis of (S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane typically involves asymmetric hydrogenation or enzymatic resolution to achieve the desired enantiomeric purity. Advanced techniques like HPLC and NMR spectroscopy are employed to confirm its structure and purity, ensuring compliance with industry standards. Its hydroxymethyl group offers versatility for further derivatization, enabling the creation of diverse molecular scaffolds for drug candidates.
From a market perspective, the demand for chiral intermediates such as (S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane is expected to grow steadily, driven by the expansion of the pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research are increasingly offering this compound to support drug discovery projects. Additionally, its applications in academic research and catalysis further broaden its market potential.
For researchers and procurement specialists, understanding the properties and applications of (S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane is essential. Its role in asymmetric synthesis, combined with its compatibility with modern green chemistry principles, makes it a sustainable choice for laboratory use. As the industry shifts toward environmentally friendly practices, this compound's efficient synthesis and minimal waste generation align with global sustainability goals.
In summary, (S)-1-Pyrrolidin-2-hydroxymethyll-2-(N-CBZ-N-methyl)amino-ethane (CAS No. 675602-76-3) is a pivotal compound in pharmaceutical chemistry and organic synthesis. Its unique structural features, combined with its relevance in AI-driven drug discovery and green chemistry, position it as a valuable asset for researchers and industry professionals alike. As the demand for enantiomerically pure intermediates continues to rise, this compound will remain a key player in advancing scientific innovation.
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